3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo-

Description

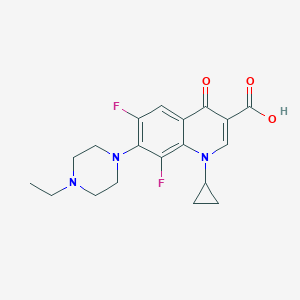

This compound belongs to the fluoroquinolone (FQ) class of synthetic antibacterial agents, characterized by a bicyclic core structure with fluorine substitutions at positions 6 and 8, a cyclopropyl group at position 1, and a substituted piperazinyl moiety at position 7. The structural formula (C₁₉H₂₁F₂N₃O₃) includes key features that enhance antibacterial activity and pharmacokinetic properties:

- 1-Cyclopropyl group: Improves Gram-positive bacterial coverage and reduces resistance development compared to earlier FQs with ethyl groups (e.g., norfloxacin) .

- 6,8-Difluoro substitutions: Increase DNA gyrase/topoisomerase IV inhibition, broadening the spectrum of activity .

- 7-(4-Ethyl-1-piperazinyl): Balances lipophilicity and solubility, optimizing tissue penetration and metabolic stability .

The compound exhibits potent activity against both Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) and Gram-positive (e.g., Staphylococcus aureus) pathogens, with MIC values often lower than those of older FQs .

Properties

IUPAC Name |

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2N3O3/c1-2-22-5-7-23(8-6-22)17-14(20)9-12-16(15(17)21)24(11-3-4-11)10-13(18(12)25)19(26)27/h9-11H,2-8H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHXZADEQGUPRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157206 | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131776-00-6 | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131776006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Carbonylation of Halogenated Quinolines

Source details a method where 2,3-dichloroquinoline undergoes palladium-catalyzed carbonylation with carbon monoxide (40 atm) in methanol at 160°C for 3 hours, yielding 2,3-quinolinedicarboxylic acid dimethyl ester. Subsequent hydrolysis with NaOH (10%) and selective decarboxylation in anisole at 153°C produces 3-quinolinecarboxylic acid. For fluorinated analogs, 2,3,4,5-tetrafluorobenzoic acid derivatives serve as precursors, as described in, where thionyl chloride converts tetrafluorobenzoic acid to acyl chlorides for cyclocondensation.

Cyclocondensation of Fluoro-Substituted Intermediates

In, 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is synthesized via cyclocondensation of 2,3,4,5-tetrafluorobenzoyl chloride with cyclopropylamine derivatives. The reaction employs dioxane or dimethylformamide as solvents and potassium fluoride as a base, achieving yields >80%. Fluorine atoms at positions 6, 7, and 8 are retained for subsequent functionalization.

Table 1: Reaction Conditions for Core Synthesis

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Carbonylation | PdCl₂, PPh₃, CO (40 atm), 160°C, 3h | 85 | |

| Hydrolysis | 10% NaOH, reflux, 2h | 92 | |

| Decarboxylation | Anisole, 153°C, 4h | 78 | |

| Cyclocondensation | KF, DMF, 100°C, 6h | 83 |

Introduction of the 4-Ethyl-1-Piperazinyl Group

The 7-position fluorine in the trifluoro intermediate is selectively replaced by a piperazinyl group through nucleophilic aromatic substitution (NAS).

Piperazine Substitution Under Basic Conditions

In, 1-cyclopropyl-6,7,8-trifluoroquinoline-3-carboxylic acid reacts with anhydrous piperazine in pyridine at reflux for 6 hours, substituting the 7-fluoro group. The use of polar aprotic solvents like dimethyl sulfoxide (DMSO) enhances reaction rates, while stoichiometric piperazine (5.1 equiv) ensures complete substitution.

Ethylation of the Piperazine Nitrogen

Post-substitution, the piperazinyl group undergoes alkylation at the 4-nitrogen. Source describes reacting the piperazinyl intermediate with ethylating agents (e.g., ethyl bromide or ethyl iodide) in the presence of potassium carbonate. For example, methyl vinyl ketone in DMF at 50–100°C introduces the ethyl group via Michael addition.

Critical Parameters:

-

Temperature: 50–100°C to balance reactivity and side reactions.

-

Solvent: DMF or N-methylpyrrolidone (NMP) for solubility.

Functional Group Interconversions and Optimization

Decarboxylation and Thermal Stability

The final decarboxylation step in highlights the risk of exothermic decomposition. Heating 2,3-quinolinedicarboxylic acid in anisole at 153°C requires controlled temperature ramping (1–2°C/min) to prevent runaway reactions. Continuous flow reactors are recommended for large-scale production.

Purification and Yield Enhancement

Column chromatography (silica gel, ethyl acetate/hexane) purifies intermediates, while recrystallization from ethanol/water mixtures isolates the final compound. Yields for the piperazinyl-ethylation step range from 65–72%, depending on the alkylating agent.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: Enrofloxacin undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can occur at the quinoline core, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can reduce the quinoline core, resulting in hydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as sodium azide and strong bases like potassium tert-butoxide are employed.

Major Products Formed:

Quinone Derivatives: Resulting from oxidation reactions.

Hydroquinoline Derivatives: Resulting from reduction reactions.

Piperazine-Substituted Compounds: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported that derivatives of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid showed potent antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 1 to >100 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The in vivo studies indicated effective protection against E. coli, with effective doses (ED50) between 50 to 160 mg/kg .

Antiviral Potential

Emerging studies suggest that quinoline derivatives may also possess antiviral properties. The mechanism is thought to involve inhibition of viral replication through interference with viral enzymes or host cell receptors . Further research into the antiviral efficacy of this compound could provide insights into its potential use in treating viral infections.

Pharmaceutical Applications

The compound's unique properties make it a candidate for development into pharmaceutical formulations. It can be utilized in the creation of new antibiotics, particularly in response to increasing antibiotic resistance observed in clinical settings. The ability to modify the piperazine substituents allows for the optimization of pharmacokinetic properties and increased efficacy against resistant strains .

Synthesis and Activity Evaluation

A notable study synthesized various derivatives of 3-quinolinecarboxylic acid and evaluated their antimicrobial activity using standard methods like paper disc diffusion and agar dilution techniques. The results indicated that specific modifications led to enhanced activity against Gram-positive and Gram-negative bacteria .

Clinical Implications

In veterinary medicine, compounds similar to 3-quinolinecarboxylic acid have been investigated for their efficacy in treating infections in livestock. The results from clinical trials have shown promising outcomes in controlling bacterial infections in animals, thereby highlighting the compound's potential beyond human medicine .

Mechanism of Action

Enrofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By binding to these enzymes, Enrofloxacin prevents the supercoiling of bacterial DNA, leading to the disruption of bacterial cell processes and ultimately cell death.

Comparison with Similar Compounds

Table 1: Key Structural Features and MIC Values Against Common Pathogens

Key Observations :

- The 6,8-difluoro substitution in the target compound enhances activity against S. aureus compared to mono-fluoro analogs like ciprofloxacin .

- The 4-ethyl-piperazinyl group at R7 improves pharmacokinetics by reducing renal clearance compared to unsubstituted piperazinyl (norfloxacin) or 3-methyl-piperazinyl derivatives .

Table 2: Pharmacokinetic Parameters and Toxicity Data

Key Observations :

- The target compound’s cyclopropyl group and 4-ethyl-piperazinyl moiety contribute to prolonged half-life and high oral bioavailability, surpassing norfloxacin .

Resistance Profiles

- Mechanism: Fluoroquinolone resistance often arises from mutations in DNA gyrase (Gram-negative) or topoisomerase IV (Gram-positive).

- Efficacy : The 6,8-difluoro substitutions in the target compound reduce susceptibility to efflux pumps in S. aureus compared to ciprofloxacin .

- Comparative Data: Target compound maintains activity against E. coli with gyrA mutations (MIC ≤ 0.5 μg/mL), whereas norfloxacin MIC increases to ≥ 4 μg/mL .

Biological Activity

The compound 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo- is a derivative of quinolinecarboxylic acid that has garnered interest for its potential biological activities, particularly as an antibacterial agent. This article reviews the biological activity of this compound, emphasizing its antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

Overview

Research indicates that derivatives of 3-quinolinecarboxylic acid exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of fluorine atoms at the 6 and 8 positions and the cyclopropyl moiety at the 1-position are crucial for enhancing this activity.

Structure-Activity Relationship (SAR)

A series of studies have investigated the SAR of various 3-quinolinecarboxylic acid derivatives. Key findings include:

- Fluorine Substitution : The introduction of fluorine at the 6-position significantly enhances antibacterial potency. For instance, compounds with fluorine substitutions demonstrated improved efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .

- Piperazine Substituents : The choice of substituents on the piperazine ring also affects activity. Compounds with a 4-methyl or 4-ethyl piperazine group showed varying degrees of effectiveness, with specific configurations yielding higher potency .

In Vitro and In Vivo Studies

Table 1 summarizes the in vitro Minimum Inhibitory Concentrations (MICs) and in vivo protective doses (PD50) for selected compounds derived from 3-quinolinecarboxylic acid.

| Compound | MIC (µg/mL) | PD50 (mg/kg) - Oral | PD50 (mg/kg) - Subcutaneous |

|---|---|---|---|

| Compound A | 0.25 | 1.0 | 0.6 |

| Compound B | 0.05 | 0.02 | 0.03 |

| Compound C | 0.2 | 0.41 | 0.41 |

Table 1: Antibacterial activity metrics for selected compounds derived from quinolinecarboxylic acids.

Study on Efficacy Against Staphylococcus aureus

In a controlled study, the effectiveness of the compound was evaluated against Staphylococcus aureus. The results indicated that certain derivatives exhibited up to 60 times greater activity compared to traditional antibiotics . This significant enhancement in efficacy underscores the potential for developing new therapeutic agents based on this scaffold.

Comparative Analysis with Norfloxacin

Comparative studies with Norfloxacin, a well-known fluoroquinolone antibiotic, revealed that specific derivatives of 3-quinolinecarboxylic acid demonstrate comparable or superior antibacterial activity. For example, one derivative showed an MIC of 0.25 µg/mL , which is on par with Norfloxacin's performance against similar bacterial strains .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution at the 7-position of the quinoline core. For example, refluxing 1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-3-quinolinecarboxylic acid with 4-ethylpiperazine in anhydrous acetonitrile or DMSO at 70–80°C for 4–18 hours, using DBU (1,8-diazabicycloundec-7-ene) as a base to enhance reactivity .

- Key Parameters :

| Solvent | Temperature (°C) | Time (h) | Yield Range (%) |

|---|---|---|---|

| Acetonitrile | 80–100 | 18 | 60–75 |

| DMSO | 70–80 | 4 | 70–85 |

Q. How does the 4-ethylpiperazinyl group at the 7-position influence antibacterial activity compared to other substituents?

- Insight : The 4-ethylpiperazinyl moiety enhances Gram-negative bacterial coverage by improving cell permeability and DNA gyrase binding affinity. Comparative studies show substitutions like 3-methylpiperazinyl (MIC = 0.25 µg/mL for E. coli) vs. 4-ethylpiperazinyl (MIC = 0.12 µg/mL) highlight steric and electronic effects .

Q. What analytical techniques are recommended for purity assessment?

- Methods :

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~8.2 min) .

- Mass Spectrometry : ESI+ mode shows [M+H]+ at m/z 378.3 (calculated for C₁₈H₂₀F₂N₃O₃) .

- X-ray Crystallography : Resolve structural conformation (e.g., triclinic crystal system, P1 space group) to confirm substituent geometry .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in antibacterial potency data across analogs?

- Approach : Perform systematic SAR by varying substituents at the 6-, 7-, and 8-positions. For example:

- 6-Fluoro vs. 6-Chloro : Fluorine improves membrane penetration but may reduce stability in acidic environments .

- 8-Difluoromethoxy vs. 8-Methyl : Difluoromethoxy enhances serum protein binding, prolonging half-life but lowering free drug availability .

Q. What strategies mitigate resistance development in Gram-positive pathogens against this compound?

- Mechanistic Insight : Resistance arises from mutations in gyrA (DNA gyrase) or efflux pump upregulation. Solutions include:

- Hybridization : Conjugate with phenylquinoline moieties to disrupt efflux (e.g., hybrid compound 8a in showed 4-fold lower resistance frequency).

- Dual-Targeting : Introduce substituents that inhibit both DNA gyrase and topoisomerase IV .

Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?

- Experimental Design :

- Stability Study : Store lyophilized powder at -20°C in amber vials under nitrogen. Monitor degradation via HPLC over 12 months.

- Key Findings :

| Condition | Degradation (%) at 12 Months | Major Degradant |

|---|---|---|

| pH 7.4, 25°C | 15–20 | Desfluoro analog |

| pH 5.0, 4°C | <5 | None detected |

Methodological Challenges

Q. Why do crystallographic studies reveal unexpected conformational flexibility in the cyclopropyl group?

- Analysis : The cyclopropyl ring adopts a non-planar geometry due to steric clashes with the adjacent carbonyl group. X-ray data (e.g., α = 102.99°, β = 96.089°) suggest partial puckering, which may influence target binding .

Q. How to optimize regioselectivity during piperazinyl substitution at the 7-position?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.